molecular formula C10H10BrNO3 B6337286 5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile CAS No. 885952-72-7

5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile

Cat. No.: B6337286
CAS No.: 885952-72-7
M. Wt: 272.09 g/mol
InChI Key: PXALNPONAUQQCK-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile is an organic compound with the molecular formula C10H10BrNO3 This compound is characterized by the presence of a bromine atom, a hydroxyethoxy group, a methoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile typically involves multiple steps. One common method includes the bromination of 2-(2-hydroxyethoxy)-3-methoxy-benzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at a specific temperature to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyethoxy group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: NaOCH3 or KOtBu in methanol or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of methoxy or tert-butyl derivatives.

Scientific Research Applications

5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol
  • 5-Bromo-2-iodopyridin-3-ol
  • 5-Bromo-2-methylsulfanyl-pyrimidin-4-ol

Comparison:

  • 5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile is unique due to the presence of both a hydroxyethoxy and a methoxy group, which can influence its reactivity and biological activity.
  • 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol lacks the methoxy group, which may result in different chemical and biological properties.
  • 5-Bromo-2-iodopyridin-3-ol contains an iodine atom instead of a methoxy group, potentially altering its reactivity in substitution reactions.
  • 5-Bromo-2-methylsulfanyl-pyrimidin-4-ol has a methylsulfanyl group, which can affect its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

5-bromo-2-(2-hydroxyethoxy)-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-14-9-5-8(11)4-7(6-12)10(9)15-3-2-13/h4-5,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXALNPONAUQQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCCO)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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